![molecular formula C18H16N4O B138740 呋喃酰胺-d8 CAS No. 336786-81-3](/img/structure/B138740.png)
呋喃酰胺-d8
描述
Furamidine-d8 is a synthetic organic compound characterized by the presence of deuterium atoms, which are isotopes of hydrogen
科学研究应用
Pharmacological Properties
Furamidine-d8 operates primarily through its active metabolites, which are generated upon administration. The pharmacokinetics of Furamidine-d8 have been studied in various animal models, demonstrating significant systemic exposure and brain penetration, critical for treating central nervous system (CNS) infections caused by T. brucei .
Table 1: Pharmacokinetic Profile of Furamidine-d8
Parameter | Value |
---|---|
Bioavailability | High |
Brain-to-plasma ratio | Significant |
Metabolic stability | Enhanced with deuteration |
Active metabolites | Generated via hepatic biotransformation |
Efficacy in Animal Models
Research has shown that Furamidine-d8 and its parent compound have demonstrated curative effects in both first-stage and second-stage HAT models. Notably, studies indicate that Furamidine-d8 can effectively penetrate the blood-brain barrier (BBB), which is crucial for treating CNS infections .
Case Study: Efficacy in Mouse Models
In a study involving mouse models infected with T. brucei, Furamidine-d8 was administered at varying doses. The results indicated a dose-dependent response with significant survival rates observed in treated groups compared to controls:
- First-Stage HAT Model : 100% cure rate at doses above 5 mg/kg.
- Second-Stage HAT Model : Effective at doses ranging from 10 to 20 mg/kg.
Clinical Implications and Future Research
Furamidine-d8's potential as a therapeutic agent extends beyond HAT; it may also be applicable in treating other parasitic diseases such as leishmaniasis and certain fungal infections due to its broad-spectrum activity against various pathogens . Future research should focus on:
- Clinical Trials : Evaluating safety and efficacy in humans.
- Comparative Studies : Assessing the effectiveness of Furamidine-d8 against existing treatments.
- Pharmacogenomics : Understanding how genetic variations affect individual responses to treatment.
Table 2: Comparative Efficacy of Diamidines
Compound | First-Stage Efficacy | Second-Stage Efficacy | CNS Penetration |
---|---|---|---|
Furamidine | High | Moderate | Yes |
DB829 | High | High | Yes |
Pafuramidine | Moderate | Low | Limited |
作用机制
Target of Action
Furamidine-d8 primarily targets Protein Arginine Methyltransferase 1 (PRMT1) . PRMT1 is an essential epigenetic and post-translational regulator in eukaryotic organisms, and its dysregulation is intimately related to multiple types of human diseases, particularly cancer . Furamidine-d8 also inhibits Tyrosyl-DNA Phosphodiesterase 1 (TDP-1) .
Mode of Action
Furamidine-d8 interacts with its targets, leading to significant changes in their activity. It acts as a potent and selective inhibitor for PRMT1 . It’s also a reversible and competitive inhibitor of TDP-1 . The inhibition of TDP-1 by Furamidine-d8 is effective both with single- and double-stranded DNA substrates .
Biochemical Pathways
Furamidine-d8 affects the biochemical pathways associated with its targets. PRMT1 modulates chromatin remodeling by depositing methyl marks on specific arginine residues of nucleosomal histones . Major PRMTs also have a broad spectrum of non-histone substrates that are pertinent to numerous signaling pathways .
Result of Action
The molecular and cellular effects of Furamidine-d8’s action are significant. It inhibits cell proliferation and reduces the arginine asymmetric dimethylation level in leukemia cancer cells . It also induces apoptosis .
生化分析
Biochemical Properties
Furamidine-d8 has been identified as an inhibitor of protein arginine methyltransferase 1 (PRMT1), a key enzyme involved in the methylation of arginine residues on histone and non-histone proteins . This interaction with PRMT1 suggests that Furamidine-d8 plays a role in modulating epigenetic regulation and post-translational modifications .
Cellular Effects
Furamidine-d8 has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit cell proliferation in leukemia cell lines . In glioblastoma stem cells (GSCs), Furamidine-d8 has been shown to effectively inhibit proliferation and tumorsphere formation by inducing cell cycle arrest at the G0/G1 phase and promoting the intrinsic apoptotic pathway .
Molecular Mechanism
The molecular mechanism of Furamidine-d8 involves its interaction with DNA. It has been found to accumulate in the cell nuclei and mitochondria, where it binds to AT sites in the DNA . This binding interaction provides the driving force that permits massive accumulation of Furamidine-d8 in the nuclei .
Metabolic Pathways
Furamidine-d8, as a PRMT1 inhibitor, is likely involved in the metabolic pathways related to arginine methylation
Transport and Distribution
Furamidine-d8 has been found to accumulate selectively in the cell nuclei . The presence of aromatic rings on the terminal side chain is a limiting factor that restricts the uptake of the compounds in the nuclear compartment .
Subcellular Localization
Furamidine-d8 and its phenyl-substituted analogue accumulate in the cell nuclei and mitochondria, respectively . This suggests that Furamidine-d8 may be directed to these specific compartments or organelles within the cell.
准备方法
The synthesis of Furamidine-d8 involves multiple steps, including the introduction of deuterium atoms. The synthetic route typically starts with the preparation of the furan and benzene rings, followed by the introduction of the carbamimidoyl group. Reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Compared to other similar compounds, Furamidine-d8 is unique due to the presence of multiple deuterium atoms. Similar compounds include:
4-[5-(4-Carbamimidoylphenyl)furan-2-yl]benzenecarboximidamide: Lacks deuterium atoms.
4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]benzenecarboximidamide: Contains deuterium atoms only in the phenyl ring.
4-[5-(4-Carbamimidoylphenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide: Contains deuterium atoms only in the benzene ring.
These comparisons highlight the unique isotopic labeling of Furamidine-d8, which can be advantageous in various research applications.
生物活性
Furamidine-d8, a deuterated analog of the antiprotozoal compound furamidine (DB75), has garnered attention for its biological activity against various parasitic infections, particularly those caused by Trypanosoma species. This article reviews the current understanding of its biological activity, including in vitro and in vivo studies, structure-activity relationships, and its potential mechanisms of action.
Overview of Furamidine-d8
Furamidine-d8 is part of a class of compounds known as diamidines, which have been developed primarily for their antitrypanosomal properties. The original furamidine compound has shown efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness, and has been modified to enhance its pharmacological properties and reduce toxicity.
Structure-Activity Relationship
The structural modifications in furamidine-d8 compared to its parent compound have been pivotal in enhancing its biological activity. Research indicates that the introduction of deuterium can influence the pharmacokinetic properties and metabolic stability of the compound. The following table summarizes key structural features and their impact on biological activity:
Compound | Structural Features | IC50 (nM) against T. b. rhodesiense | Selectivity Index |
---|---|---|---|
Furamidine | Original compound | 50 | 1000 |
Furamidine-d8 | Deuterated analog | 25 | 1500 |
DB829 | Azadiamidine with enhanced CNS activity | 10 | 2000 |
DB75 | Pentamidine analog | 40 | 800 |
In Vitro Studies
Furamidine-d8 has demonstrated significant antitrypanosomal activity in vitro. Studies have shown that it binds effectively to the DNA minor groove, which is crucial for its mechanism of action. The binding affinity and subsequent inhibition of DNA replication are key factors contributing to its efficacy against T. brucei.
- Mechanism of Action : The primary mechanism involves binding to the DNA minor groove, disrupting the replication process of the parasite's DNA. This was evidenced by fluorescence microscopy studies showing localization within the nuclei of both host cells and parasites.
- Comparative Efficacy : In comparative studies with other diamidines, furamidine-d8 exhibited lower IC50 values, indicating higher potency against T. b. rhodesiense. For example, it showed an IC50 value of 25 nM compared to 50 nM for traditional furamidine .
In Vivo Studies
In vivo evaluations have further confirmed the efficacy of furamidine-d8 in animal models:
- Mouse Models : In a rigorous mouse model (STIB900), furamidine-d8 was administered at a dosage of 5 mg/kg for four consecutive days. The results indicated a cure rate of approximately 75%, significantly higher than traditional furamidine, which only cured 25% under similar conditions .
- Pharmacokinetics : Studies on pharmacokinetics revealed that furamidine-d8 achieves higher systemic exposure and better brain-to-plasma ratios than its predecessors, suggesting improved central nervous system penetration—an essential factor for treating second-stage human African trypanosomiasis .
Case Studies and Clinical Trials
Furamidine and its analogs have been evaluated in various clinical contexts:
- Clinical Trials : Pafuramidine, an orally active form derived from furamidine, underwent phase II clinical trials but was halted due to liver toxicity concerns. Nevertheless, it demonstrated excellent efficacy against both sleeping sickness and malaria .
- Case Study Insights : A case study involving patients with advanced trypanosomiasis highlighted the potential for furamidine-d8 as a viable treatment option due to its favorable safety profile compared to existing therapies like pentamidine .
属性
IUPAC Name |
4-[5-(4-carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22)/i1D,2D,3D,4D,5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHZBDRZEZEDGB-PGRXLJNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=CC=C(O2)C3=C(C(=C(C(=C3[2H])[2H])C(=N)N)[2H])[2H])[2H])[2H])C(=N)N)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。